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Compound of Interest

Compound Name: 2-Fluorophenylhydrazine

Cat. No.: B1330851 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-Fluorophenylhydrazine, a key reagent and intermediate in various chemical syntheses. The

following sections detail its mass spectrometry, infrared, and nuclear magnetic resonance

spectroscopic characteristics, along with the experimental protocols for data acquisition. This

information is crucial for the unambiguous identification and characterization of this compound

in research and development settings.

Mass Spectrometry
The mass spectrum of 2-Fluorophenylhydrazine hydrochloride provides valuable information

about its molecular weight and fragmentation pattern under electron ionization.

Table 1: Mass Spectrometry Data for 2-Fluorophenylhydrazine Hydrochloride[1]

m/z Interpretation

126 Molecular Ion [M]⁺

110 [M - NH₂]⁺

Note: Data corresponds to the hydrochloride salt of 2-Fluorophenylhydrazine.
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Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 2-Fluorophenylhydrazine hydrochloride is prepared

in a volatile organic solvent such as methanol or dichloromethane.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for

the analysis.

GC Conditions:

Injection Mode: Splitless

Inlet Temperature: 250 °C

Carrier Gas: Helium

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

Oven Program: The temperature program is optimized to ensure good separation from any

impurities and the solvent. A typical program might start at 50 °C, hold for 1 minute, and then

ramp to 250 °C at 10 °C/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Mass Range: m/z 40-400

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and

characteristic fragment ions. The fragmentation pattern is then interpreted to confirm the

structure of the compound.
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Infrared (IR) Spectroscopy
The infrared spectrum of a molecule provides information about the functional groups present.

For 2-Fluorophenylhydrazine, characteristic absorptions for N-H, C-N, C=C, and C-F bonds

are expected. While a specific experimental spectrum for the free base is not publicly available,

data for 2-Fluorophenylhydrazine hydrochloride is noted to be available in the "Aldrich FT-IR

Collection Edition II". Based on typical values for substituted phenylhydrazines, the expected

absorption regions are presented below.

Table 2: Predicted Infrared Absorption Data for 2-Fluorophenylhydrazine

Wavenumber (cm⁻¹) Vibrational Mode Intensity

3400-3200
N-H Stretch (asymmetric &

symmetric)
Medium-Strong

3100-3000 Aromatic C-H Stretch Medium

1620-1580 C=C Aromatic Ring Stretch Medium-Strong

1520-1480 N-H Bend Medium

1350-1250 C-N Stretch Strong

1280-1100 C-F Stretch Strong

Experimental Protocol: Fourier-Transform Infrared (FT-
IR) Spectroscopy
Sample Preparation:

Solid Samples: The solid sample of 2-Fluorophenylhydrazine can be prepared as a KBr

(potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and

pressed into a thin, transparent disk.

Liquid/Solution Samples: A thin film of the compound can be prepared between two salt

plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a suitable solvent

(e.g., chloroform, carbon tetrachloride) and the spectrum recorded in a solution cell.
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Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the

spectrum.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the empty sample holder (or the pure solvent) is

recorded and automatically subtracted from the sample spectrum.

Data Analysis: The resulting infrared spectrum is analyzed to identify the characteristic

absorption bands corresponding to the different functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule.

Although experimental ¹H and ¹³C NMR data for 2-Fluorophenylhydrazine are not readily

available in the public domain, predicted chemical shifts can be estimated based on the

analysis of its isomers, 3-Fluorophenylhydrazine and 4-Fluorophenylhydrazine, and general

principles of NMR spectroscopy.

Predicted ¹H NMR Data
The ¹H NMR spectrum of 2-Fluorophenylhydrazine is expected to show distinct signals for

the aromatic protons and the hydrazine protons. The aromatic region will display complex

splitting patterns due to proton-proton and proton-fluorine couplings.

Table 3: Predicted ¹H NMR Data for 2-Fluorophenylhydrazine
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Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constants

(J, Hz)

Aromatic CH 6.8 - 7.2 Multiplet

NH Broad Singlet

NH₂ Broad Singlet

Note: Predicted values are based on data for isomers and general substituent effects. The

exact chemical shifts and coupling constants would need to be determined experimentally.

Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the

molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling

constant.

Table 4: Predicted ¹³C NMR Data for 2-Fluorophenylhydrazine

Carbon Predicted Chemical Shift (δ, ppm)

C-F 150 - 160 (d, ¹JCF ≈ 240-250 Hz)

C-N 135 - 145

Aromatic CH 115 - 130

Note: Predicted values are based on data for isomers and general substituent effects. The

exact chemical shifts and coupling constants would need to be determined experimentally.

Experimental Protocol: NMR Spectroscopy
Sample Preparation:

Approximately 5-10 mg of 2-Fluorophenylhydrazine is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

The solution is transferred to a 5 mm NMR tube.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment is used.

Spectral Width: Approximately 12-16 ppm.

Number of Scans: 8-16 scans.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) is used.

Spectral Width: Approximately 200-220 ppm.

Number of Scans: 1024 or more scans may be required to achieve an adequate signal-to-

noise ratio.

Relaxation Delay: 2-5 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., TMS).

Experimental Workflow Visualization
The general workflow for the spectroscopic analysis of 2-Fluorophenylhydrazine is depicted

in the following diagrams.
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Caption: General workflow for spectroscopic analysis.
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Caption: Relationship between molecular structure and spectra.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1330851?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluorophenylhydrazine-hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluorophenylhydrazine-hydrochloride
https://www.benchchem.com/product/b1330851#spectroscopic-data-for-2-fluorophenylhydrazine-nmr-ir-mass-spec
https://www.benchchem.com/product/b1330851#spectroscopic-data-for-2-fluorophenylhydrazine-nmr-ir-mass-spec
https://www.benchchem.com/product/b1330851#spectroscopic-data-for-2-fluorophenylhydrazine-nmr-ir-mass-spec
https://www.benchchem.com/product/b1330851#spectroscopic-data-for-2-fluorophenylhydrazine-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1330851?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

